6-Chloro-3-isopropyl-2-methylquinolin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-5-4-9(14)6-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |
InChI Key |
SKMITLKBLIOUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 6-Chloro-3-isopropyl-2-methyl-4-quinolinol
Executive Summary
The compound 6-Chloro-3-isopropyl-2-methyl-4-quinolinol represents a highly functionalized heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of antimalarial (Endochin-like quinolones, ELQs) and antibacterial agents. Its structure combines a lipophilic isopropyl group at the C3 position—critical for hydrophobic pocket binding—with a halogenated benzenoid ring (C6-Cl) that enhances metabolic stability against oxidative degradation.
This guide provides a comprehensive analysis of its physicochemical properties, a validated Conrad-Limpach synthesis protocol, and a structural evaluation of its tautomeric equilibrium, a factor often overlooked but critical for target binding affinity.
Structural Analysis & Tautomerism
Chemical Identity[1]
-
IUPAC Name: 6-Chloro-3-isopropyl-2-methylquinolin-4-ol
-
Alternative Name: 6-Chloro-3-isopropyl-2-methyl-4(1H)-quinolinone
-
Molecular Formula: C
H ClNO -
Molecular Weight: 235.71 g/mol
The Tautomeric Equilibrium
A defining feature of 4-substituted quinolines is the prototropic tautomerism between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. While the IUPAC name implies the enol form (-ol), experimental evidence (NMR/X-ray) confirms that the 4-quinolone (keto) tautomer predominates in the solid state and in polar solvents (DMSO, Methanol).
-
Keto Form (A): Favored by aromaticity of the pyridone ring and intermolecular hydrogen bonding. This is the pharmacologically relevant species for binding to targets like the cytochrome bc1 complex.
-
Enol Form (B): Stabilized in non-polar solvents or when O-functionalized (e.g., O-alkylation).
Figure 1: Tautomeric Equilibrium Pathway
Caption: The equilibrium heavily favors the Keto form (left) due to the thermodynamic stability of the vinylogous amide system.
Physicochemical Characterization
The introduction of the C3-isopropyl group creates significant steric bulk, influencing the planarity of the molecule and its solubility profile.
| Parameter | Value / Characteristic | Implication |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; excellent membrane permeability but poor aqueous solubility. |
| pKa (Basic) | ~2.5 (Quinoline N) | Weak base; protonation occurs at the carbonyl oxygen in the keto form. |
| H-Bond Donors | 1 (NH or OH) | Critical for active site interaction (e.g., Serine/Histidine residues). |
| H-Bond Acceptors | 1 (Carbonyl O) | Strong acceptor in the keto form. |
| UV | ~245, 320, 335 nm | Characteristic quinolone absorption bands. |
Synthesis Protocol: The Conrad-Limpach Method[2][3][4][5]
The most robust route for synthesizing 2-methyl-4-quinolones is the Conrad-Limpach synthesis . This method utilizes the condensation of an aniline with a
Retrosynthetic Analysis
-
Target: 6-Chloro-3-isopropyl-2-methyl-4-quinolinol
-
Precursors: 4-Chloroaniline + Ethyl 2-isopropylacetoacetate (Ethyl 2-acetyl-3-methylbutanoate).
Reaction Mechanism Overview
-
Condensation: Acid-catalyzed reaction of aniline and ketoester forms a Schiff base (anil).
-
Thermodynamic Control: Unlike the Knorr synthesis (which forms 2-hydroxyquinolines at lower temps), the Conrad-Limpach requires high temperatures (
C) to drive the cyclization to the 4-position.
Figure 2: Synthesis Workflow
Caption: The Conrad-Limpach route ensures regioselectivity for the 4-quinolinol isomer via high-temperature cyclization.
Detailed Experimental Protocol
Safety Note: This reaction involves extremely high temperatures. Perform all steps in a functioning fume hood. Dowtherm A (biphenyl/diphenyl ether eutectic) is used as the heat transfer medium.
Step 1: Preparation of the Enamine (Schiff Base)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-Chloroaniline (50 mmol, 6.38 g), Ethyl 2-isopropylacetoacetate (55 mmol, ~9.5 g), and Benzene or Toluene (100 mL). Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).
-
Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude enamine oil. Note: This intermediate is often used directly without further purification.
Step 2: Thermal Cyclization (Ring Closure)[2]
-
Setup: Use a 3-neck flask equipped with a thermometer and an air condenser (not water-cooled, to prevent thermal shock).
-
Solvent: Add Dowtherm A (50 mL) and heat it to a rolling boil (~255–257°C).
-
Addition: Add the crude enamine from Step 1 dropwise to the boiling Dowtherm A. Crucial: The addition must be slow enough to maintain the temperature above 245°C. Rapid addition will cool the mixture and favor the kinetic byproduct (2-hydroxyquinoline).
-
Reaction: Maintain reflux for 30–60 minutes. Ethanol is evolved as a gas.
-
Workup:
Expected Spectral Data (Self-Validation)
When verifying the synthesized compound, the following NMR signals confirm the structure (Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 11.2 - 11.5 | Broad Singlet | 1H | NH (Indicates Quinolone form) | |
| 8.05 | Doublet ( | 1H | H-5 (Aromatic, peri to carbonyl) | |
| 7.65 | Doublet ( | 1H | H-8 (Aromatic) | |
| 7.55 | dd ( | 1H | H-7 (Aromatic) | |
| 3.10 | Septet | 1H | CH (Isopropyl) | |
| 2.45 | Singlet | 3H | CH | |
| 1.35 | Doublet | 6H | (CH |
Interpretation:
-
The absence of a vinyl proton signal (usually around 6.0 ppm for 2-methyl-4-quinolone) confirms substitution at the C3 position.
-
The broad singlet >11 ppm confirms the NH lactam tautomer; an OH signal would typically be absent or extremely broad due to exchange.
References
-
Conrad, M., & Limpach, L. (1887).[5][6] Ueber das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[7]
-
Biagini, P., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Journal of Organic Chemistry.
-
Riegel, B., et al. (1946). The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines from beta-Keto Esters. Journal of the American Chemical Society.[7]
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Navigating the Procurement of Novel Chemical Entities: A Technical Guide to Sourcing 6-Chloro-3-isopropyl-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of drug discovery and development, the timely acquisition of novel, non-catalog chemical compounds is a frequent and critical challenge. This guide provides an in-depth, technical framework for researchers and scientists on how to approach the procurement of a specific, likely non-commercially available molecule: 6-Chloro-3-isopropyl-2-methylquinolin-4-ol. Rather than a simple list of suppliers, this document outlines a strategic approach, from identifying the need for custom synthesis to specifying a plausible synthetic route and defining the essential quality control parameters to ensure the integrity of the final product. This guide is intended to serve as a practical playbook for navigating the complexities of sourcing unique chemical matter, ensuring that research timelines are met without compromising on scientific rigor.
Introduction: The Uncatalogued Compound Challenge
This guide will provide the necessary technical insights to confidently engage with a custom synthesis partner. We will delve into the critical aspects of this process, including the selection of a suitable synthetic strategy, the definition of a comprehensive quality control package, and the interpretation of the analytical data that validates the final compound.
The Custom Synthesis Workflow: A Strategic Approach
Engaging a CRO for the synthesis of a novel compound is a multi-step process that requires clear communication and a well-defined set of expectations. The workflow can be broken down into several key stages, each with its own set of considerations.
Caption: A typical workflow for procuring a custom-synthesized chemical compound.
Defining the Target and Specifications
The first and most crucial step is to provide the CRO with a clear and unambiguous definition of the target molecule. For this compound, this includes:
-
Chemical Name: this compound
-
CAS Number: Not available (as it is likely a novel compound)
-
Molecular Formula: C13H14ClNO
-
Molecular Weight: 235.71 g/mol
-
Structure: (A chemical drawing should be provided)
-
Required Purity: Typically ≥95% or ≥98% for research applications, determined by High-Performance Liquid Chromatography (HPLC).
-
Required Quantity: Specified in milligrams (mg) or grams (g).
Selecting a Custom Synthesis Partner
Choosing the right CRO is critical for the success of the project.[4][5][6][7][8][9] Key factors to consider include:
-
Expertise in Heterocyclic Chemistry: The CRO should have a demonstrated track record in synthesizing quinoline derivatives or other complex heterocyclic systems.[5][8]
-
Analytical Capabilities: Ensure the CRO has the necessary analytical instrumentation to perform the required quality control tests.[10][11][12]
-
Communication and Project Management: Look for a partner that provides regular updates and a clear point of contact.[5]
-
Confidentiality: A non-disclosure agreement (NDA) is standard practice to protect intellectual property.[5]
Table 1: Comparison of Custom Synthesis Service Models
| Service Model | Description | Best Suited For |
| Fee-for-Service (FFS) | A fixed price is quoted for the synthesis and delivery of a specified amount and purity of the compound. | Well-defined targets with a high probability of synthetic success. |
| Full-Time Equivalent (FTE) | The client pays a fixed rate for a dedicated chemist's time and resources for a set period. | More exploratory research projects, route development, or the synthesis of multiple analogs.[3] |
Proposed Synthetic Strategy: The Gould-Jacobs Reaction
A plausible and well-established method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[13][14][15][16][17] This approach involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[13][16] For the synthesis of this compound, a modified approach based on the Conrad-Limpach synthesis could also be considered.[14][18][19][20][21][22]
Below is a proposed synthetic scheme based on the principles of the Conrad-Limpach reaction, which is a robust method for constructing the quinolin-4-one core.[18][19][20][21][22]
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The Emerging Therapeutic Potential of 6-Chloro-Substituted Quinolin-4-ol Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Quinolin-4-ol Core and the Significance of 6-Chloro Substitution
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic bioactive compounds.[1][2] Its versatile chemical nature and ability to interact with a wide array of biological targets have established it as a cornerstone in drug discovery.[3] Among the various quinoline derivatives, the quinolin-4-ol core, existing in tautomeric equilibrium with its quinolin-4(1H)-one form, has garnered significant interest. The introduction of a chlorine atom at the 6-position of this scaffold has been shown to be a critical determinant for a range of pharmacological effects, making the 6-chloro-substituted quinolin-4-ol a promising starting point for the development of novel therapeutic agents.[4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 6-chloro-substituted quinolin-4-ol scaffolds, offering a valuable resource for researchers, scientists, and drug development professionals.
Synthetic Methodologies: Crafting the 6-Chloro-Quinolin-4-ol Core
The construction of the 6-chloro-quinolin-4-ol scaffold can be achieved through several established synthetic strategies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Classical Named Reactions for Quinoline Synthesis
Several classical named reactions provide robust pathways to the quinoline core and have been adapted for the synthesis of 6-chloro-substituted analogs.
-
Gould-Jacobs Reaction: This versatile method involves the condensation of a substituted aniline, in this case, 4-chloroaniline, with an alkoxymethylenemalonate ester, followed by thermal cyclization to yield the 4-hydroxyquinoline scaffold.[5] This multi-step process, which includes saponification and decarboxylation, is a reliable route to various quinolin-4-ol derivatives.[6]
-
Friedländer Synthesis: This approach offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] For the synthesis of a 6-chloro-2-phenylquinolin-4-ol, 2-amino-5-chlorobenzophenone can be reacted with ethyl acetoacetate in the presence of an acid catalyst.[6]
-
Pfitzinger Reaction: This reaction utilizes isatin or its derivatives and a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids, which can then be decarboxylated.[7] For instance, 5-chloroisatin can be reacted with a suitable ketone to introduce diversity at the 2- and 3-positions of the 6-chloroquinoline core.[7][8]
Modern Synthetic Approaches
Contemporary synthetic methods often focus on efficiency and milder reaction conditions. Microwave-assisted synthesis, for example, has been employed to accelerate the synthesis of quinoline derivatives, offering a more rapid and often higher-yielding alternative to conventional heating.[6]
Detailed Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinolin-4-ol via Friedländer Synthesis
This protocol provides a step-by-step methodology for the synthesis of 6-chloro-2-phenylquinolin-4-ol, a key derivative in this class.
Materials:
-
2-amino-5-chlorobenzophenone
-
Ethyl acetoacetate
-
p-toluenesulfonic acid (catalytic amount)
-
Absolute ethanol
-
Saturated sodium bicarbonate solution
-
Water
-
Cold ethanol or petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 equivalent), ethyl acetoacetate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in absolute ethanol.[5]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.[5]
-
Neutralization and Filtration: Wash the cooled mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Collect the resulting solid by filtration.[6]
-
Washing: Wash the collected solid with water, followed by a cold solvent such as ethanol or petroleum ether.[6]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 6-chloro-2-phenylquinolin-4-ol.[5]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical Properties
The physicochemical properties of 6-chloro-substituted quinolin-4-ol scaffolds are crucial for their handling, formulation, and pharmacokinetic profile.
| Property | Value | Notes |
| Molecular Formula | C₉H₆ClNO (for the parent scaffold) | [9] |
| Molecular Weight | 179.60 g/mol (for the parent scaffold) | [9] |
| Appearance | Typically a solid, may be crystalline | [1] |
| Melting Point | >250°C (for 6-chloro-2-phenylquinolin-4-ol) | Indicates high thermal stability.[10] |
| Solubility | Limited aqueous solubility | Enhanced solubility in organic solvents like DMSO and DMF is common.[10] |
| XLogP3 | 3.8 (for 6-chloro-2-phenylquinolin-4-ol) | A computed measure of lipophilicity, suggesting good membrane permeability.[10] |
Biological Activities and Therapeutic Potential
6-Chloro-substituted quinolin-4-ol scaffolds have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer properties of this class of compounds. Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action:
-
Tyrosine Kinase Inhibition: Many 6-chloro-quinolin-4-ol derivatives exhibit inhibitory activity against receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][4] By competing with ATP for binding to the kinase domain, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[4]
In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Inoculum of the test microorganism standardized to a specific concentration
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate containing the broth medium. [1]2. Inoculation: Inoculate each well (except for a sterility control) with the standardized microbial suspension. Include a growth control well with no compound. [1]3. Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for a specified duration (e.g., 16-20 hours for bacteria, 24-72 hours for fungi). [1]4. MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. [1]
Conclusion and Future Directions
The 6-chloro-substituted quinolin-4-ol scaffold represents a highly versatile and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Key structure-activity relationship insights, such as the importance of substitution patterns at various positions on the quinoline ring, provide a rational basis for the design of next-generation therapeutic agents. [4] Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further in-depth investigations into their precise mechanisms of action and potential off-target effects will be crucial for their successful clinical translation. The continued exploration of this privileged scaffold holds considerable promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Benchchem. (2025). Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate in Drug Synthesis.
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Benchchem. (2025). The Synthesis and Biological Significance of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide.
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Benchchem. (2025). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
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Benchchem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
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IJIRT. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent.
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Benchchem. (2025). A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential.
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Guo, R., et al. (2011). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. European Journal of Medicinal Chemistry, 46(1), 307-19.
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El-Sayed, M. A., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
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Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
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El-Gamal, K. M. A., et al. (2017). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online.
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Patel, K., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.
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The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ.
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PubMed. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
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Nguyen, T. T. T., et al. (2018). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. PMC.
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da Silva, M. S., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed.
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Semantic Scholar. (n.d.). quinoline derivatives bearing 4-amino.
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Bentham Science Publisher. (2024). A Review on Biological Activity of Quinoline-based Hybrids.
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Bentham Science Publisher. (2024). Quinoline and their Derivatives as Anti-Inflammatory Agents.
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Journal of Pharmaceutical and Biomedical Analysis. (2017). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
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PubMed. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation.
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MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
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MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
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PubMed. (2024). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review.
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ResearchGate. (2025). Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors.
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ResearchGate. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds.
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Preprints.org. (2024). Ligand-based pharmacophore modeling, virtual screening, and 2D quantitative structure-activity relationship performance on anti-Hepatitis B virus flavonols.
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ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.
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MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
-
PMC. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
-
PubMed. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects.
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ResearchGate. (2025). A rapid microwave assisted synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones and their anti bacterial and anti fungal evaluation.
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MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.
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MDPI. (2017). Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin.
-
MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors.
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Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization.
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Milano-Bicocca. (2024). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids.
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Frontiers. (2022). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles.
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Technical Guide: Comparative Analysis of 6-Chloro and 8-Chloro-3-isopropyl-2-methylquinolin-4-ol
Executive Summary
This technical guide analyzes the structural, synthetic, and physicochemical distinctions between 6-chloro-3-isopropyl-2-methylquinolin-4-ol (Isomer A) and 8-chloro-3-isopropyl-2-methylquinolin-4-ol (Isomer B). While both molecules share the same core quinolone scaffold and alkyl substitution pattern, the regiochemistry of the chlorine atom—distal (6-position) versus proximal (8-position) to the ring nitrogen—fundamentally alters their electronic profile, steric environment, and utility in drug design.
Key Takeaway: The 6-chloro isomer is typically utilized to modulate lipophilicity and metabolic stability without altering the steric corridor of the nitrogen. The 8-chloro isomer is a steric tool used to induce torsional strain, block N-alkylation, or modulate the pKa of the acidic proton via the "ortho-effect."
Part 1: Structural & Electronic Characterization[1][2]
Nomenclature and Tautomerism
Although frequently designated as "quinolin-4-ols," these molecules predominantly exist as 4-quinolones (4-oxo-1,4-dihydroquinolines) in solution and the solid state due to the aromatic stability of the pyridone-like ring.
-
Core Scaffold: 3-isopropyl-2-methyl-4-quinolone.
-
6-Chloro Isomer: Derived from para-chloroaniline. The chlorine is positioned at the C6 atom, para to the ring nitrogen (across the fused system).
-
8-Chloro Isomer: Derived from ortho-chloroaniline. The chlorine is positioned at the C8 atom, adjacent (peri) to the ring nitrogen.
Electronic and Steric Comparison
| Feature | 6-Chloro Isomer | 8-Chloro Isomer |
| Precursor | 4-Chloroaniline | 2-Chloroaniline |
| Steric Environment (N1) | Unobstructed. The N-H or N-R group is free to rotate or bond without interference. | Hindered. The C8-Cl atom creates significant steric clash (the "peri-effect") with substituents at N1. |
| Electronic Effect on N1 | Inductive (-I) & Resonance (+M). Weak deactivation. Remote from the reaction center. | Strong Inductive (-I). Proximity to N1 lowers the pKa of the N-H proton significantly. |
| Lipophilicity (LogP) | High. Planar stacking is efficient. | High, but crystal packing efficiency is often lower due to steric bulk, potentially increasing solubility in organic media. |
| Metabolic Implications | Blocks P450 oxidation at the electron-rich C6 position (common metabolic soft spot). | Blocks metabolic attack at C8; sterically protects N1-glucuronidation. |
Structural Visualization (DOT)
The following diagram illustrates the structural divergence and the resulting steric vectors.
Figure 1: Structural divergence highlighting the steric impact of the 8-chloro substituent versus the metabolic utility of the 6-chloro substituent.
Part 2: Synthetic Pathways & Regiocontrol
The synthesis of these molecules relies on the Conrad-Limpach cyclization .[1][2] The critical control point is the selection of the aniline precursor. The 3-isopropyl-2-methyl substitution pattern dictates the use of ethyl 2-isopropyl-3-oxobutanoate (ethyl 2-isopropylacetoacetate) as the
Retrosynthetic Analysis
-
Target: Substituted Quinolin-4-ol.
-
Disconnection: N1–C2 and C4–C4a bonds.
-
Reagents: Substituted Aniline +
-alkyl- -ketoester.
Detailed Synthetic Protocol
Warning: This protocol involves high temperatures (~250°C). Use appropriate PPE and a blast shield.
Step 1: Enamine Formation (Common to both)[3]
-
Reagents:
-
1.0 eq Chloroaniline (4-chloro for 6-Cl ; 2-chloro for 8-Cl ).
-
1.1 eq Ethyl 2-isopropyl-3-oxobutanoate.
-
Catalytic acetic acid (0.05 eq).
-
Solvent: Toluene or Benzene (with Dean-Stark trap).
-
-
Procedure:
-
Reflux the mixture under nitrogen.
-
Continuously remove water via the Dean-Stark trap to drive the equilibrium toward the enamine (Schiff base).
-
Monitor by TLC until the aniline is consumed.
-
Evaporate solvent to yield the crude enamine oil.
-
Step 2: Thermal Cyclization (Conrad-Limpach)[2][4]
-
Reagents:
-
Crude Enamine from Step 1.
-
High-boiling solvent: Diphenyl ether (Dowtherm A) or mineral oil.
-
-
Procedure:
-
Preheat the solvent to 250°C (vigorous reflux).
-
Add the crude enamine dropwise to the boiling solvent. Critical: Rapid addition into high heat prevents side reactions; the ethanol byproduct flashes off immediately.
-
Maintain temperature for 15–30 minutes.
-
Cool to room temperature. The product usually precipitates.
-
-
Purification:
-
Dilute with hexane/diethyl ether to fully precipitate the quinolone.
-
Filter and wash with hexane (removes diphenyl ether).
-
Recrystallize from ethanol or DMF.
-
Synthesis Workflow Diagram (DOT)
Figure 2: Parallel synthetic pathways demonstrating the regiochemical control via aniline selection.
Part 3: Biological & Pharmacological Implications[2][7][8][9]
The choice between 6-chloro and 8-chloro is rarely arbitrary; it is a strategic decision in Structure-Activity Relationship (SAR) optimization.
The 6-Chloro Isomer (Metabolic Stability)
-
Mechanism: The C6 position in quinolines is electronically susceptible to oxidative metabolism (hydroxylation).
-
Application: Substituting hydrogen with chlorine at C6 blocks this metabolic route, extending the half-life (
) of the drug. -
Binding: Because the C6 position is distal to the nitrogen, it rarely interferes with ligand-receptor binding unless the pocket is extremely tight. It is often used to fill hydrophobic pockets.
The 8-Chloro Isomer (Conformational Lock)
-
Mechanism: The "Ortho Effect." The chlorine atom at C8 is physically large (Van der Waals radius ~1.75 Å) and sits next to the N1 hydrogen or substituent.
-
Application:
-
Twisted Conformation: If N1 is alkylated, the 8-Cl forces the N-alkyl group out of the plane of the quinoline ring. This "twist" can improve selectivity for certain kinases or receptors by mimicking a specific transition state.
-
Electronic Modulation: The 8-Cl exerts a strong electron-withdrawing effect on the nitrogen, reducing the basicity of the quinoline. This is crucial if the drug target requires a neutral rather than protonated species.
-
Comparative Data Table
| Parameter | 6-Chloro Derivative | 8-Chloro Derivative |
| Primary Utility | Metabolic blocking; Hydrophobic filling. | Steric constraint; Electronic modulation. |
| N1-Alkylation Yield | High (Nucleophile is unhindered). | Low/Difficult (Steric hindrance from 8-Cl). |
| Solubility | Lower (Better packing). | Higher (Crystal lattice disrupted by steric bulk). |
| pKa (approx) | ~ 2.0 (Protonated form). | < 1.0 (Significantly less basic due to ortho-Cl). |
References
-
Conrad, M., & Limpach, L. (1887).[4] "Ueber das Chinaldin und seine Homologen." Berichte der deutschen chemischen Gesellschaft.
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
-
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from beta-Keto Esters." Journal of the American Chemical Society.
-
Sloop, J. C. (2009). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Journal of Heterocyclic Chemistry.
-
Reuman, M., et al. (2010). "Synthesis and SAR of 8-chloro-4-quinolones as novel antibacterial agents." Bioorganic & Medicinal Chemistry Letters.
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol
Executive Summary & Strategic Rationale
This application note details the synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol (also referred to as the 4-quinolone tautomer). While the user request specifies the Gould-Jacobs protocol, strict chemical nomenclature classifies the synthesis of 2,3-dialkyl substituted 4-hydroxyquinolines from anilines and
To achieve the specific 2-methyl and 3-isopropyl substitution pattern required by the target structure, this protocol utilizes Ethyl 2-isopropylacetoacetate rather than the diethyl ethoxymethylenemalonate (EMME) typically associated with the classical Gould-Jacobs route (which yields 3-carboxylates).
Core Chemical Strategy
-
Condensation (Thermodynamic Control): Reaction of 4-chloroaniline with ethyl 2-isopropylacetoacetate to form the enamino-ester (Schiff base). Water removal is critical to drive equilibrium.
-
Thermal Cyclization (Kinetic Control): High-temperature shock (
) in an inert heat-transfer fluid (Dowtherm A) to force the electrocyclic ring closure and eliminate ethanol.
Reaction Mechanism & Pathway Visualization[1]
The synthesis proceeds via a two-stage mechanism.[1][2] The initial condensation forms a stable enamine, which then undergoes a high-energy transition state cyclization.
Figure 1: Reaction pathway for the synthesis of this compound via enamine cyclization.
Detailed Experimental Protocol
Phase A: Synthesis of the Enamine Intermediate
Objective: Condense 4-chloroaniline with the
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
Ethyl 2-isopropylacetoacetate (1.1 equiv)
-
Solvent: Toluene or Benzene (Anhydrous)
-
Catalyst:
-Toluenesulfonic acid (pTSA) (0.01 equiv)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-chloroaniline (12.75 g, 100 mmol) and Ethyl 2-isopropylacetoacetate (20.5 g, 110 mmol) to the flask.
-
Solvation: Dissolve in 150 mL of toluene. Add a catalytic crystal of pTSA (~150 mg).
-
Reflux: Heat the mixture to vigorous reflux (
). Monitor the collection of water in the Dean-Stark trap.-
Critical Checkpoint: The reaction is complete when the theoretical amount of water (~1.8 mL) has been collected and no further separation occurs (typically 4–6 hours).
-
-
Isolation: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure (Rotavap).
-
Purification (Optional but Recommended): The resulting oil is the crude enamine. For high-purity applications, dry this oil under high vacuum for 2 hours to remove trace unreacted keto-ester. Do not distill the enamine at high heat as it may polymerize.
Phase B: Thermal Cyclization (The Gould-Jacobs/Conrad-Limpach Step)
Objective: Intramolecular cyclization at high temperature to form the pyridine ring of the quinoline system.
Reagents:
-
Crude Enamine (from Phase A)
-
Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether.
Procedure:
-
Pre-heating: In a 3-neck round-bottom flask equipped with a thermometer and an air condenser (not water-cooled, to allow ethanol escape), heat 100 mL of Dowtherm A to a rolling boil (
).-
Safety Note: Ensure the apparatus is well-vented. Dowtherm A vapor is irritating.
-
-
Addition: Transfer the crude enamine into a pressure-equalizing dropping funnel attached to the flask.
-
Cyclization: Add the enamine dropwise into the boiling Dowtherm A over a period of 20–30 minutes.
-
Mechanism Insight: Slow addition maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization. The ethanol formed boils off immediately.
-
-
Reaction: Continue heating at
for 30–45 minutes after addition is complete. -
Workup:
-
Cool the reaction mixture to room temperature (
). The product often precipitates as the solvent cools.[3] -
Dilute the mixture with 200 mL of n-Hexane or Petroleum Ether to fully precipitate the quinoline and wash away the Dowtherm A.
-
Filter the solid under vacuum.[3]
-
Wash the filter cake copiously with hexane to remove oily residues.
-
-
Final Purification: Recrystallize the crude solid from Ethanol or DMF/Water mixture to obtain the pure this compound.
Quantitative Data & Reagent Specifications
| Component | MW ( g/mol ) | Equiv.[4][5] | Mass/Vol (Scale) | Role |
| 4-Chloroaniline | 127.57 | 1.0 | 12.75 g | Substrate (Aryl amine) |
| Ethyl 2-isopropylacetoacetate | 186.25 | 1.1 | 20.50 g | Reagent ( |
| p-Toluenesulfonic acid | 172.20 | 0.01 | 0.17 g | Catalyst |
| Toluene | 92.14 | Solvent | 150 mL | Azeotropic Solvent |
| Dowtherm A | 166.00 | Solvent | 100 mL | Heat Transfer Fluid |
| Target Product | 235.69 | -- | ~16.5 g (Est.) | Yield ~70% |
Critical Control Points & Troubleshooting
Regioselectivity (Knorr vs. Conrad-Limpach)
A common failure mode in quinoline synthesis is the formation of the anilide (Knorr product) instead of the enamine (Conrad-Limpach product).
-
Prevention: The Knorr product (2-hydroxy-4-methyl...) is favored at lower temperatures (
) if the aniline attacks the ester carbonyl directly. By using a Dean-Stark trap and acid catalysis in Phase A, we force the attack on the ketone carbonyl to form the Schiff base (enamine), which is the requisite precursor for the 4-hydroxy product.
Temperature Management
The cyclization (Phase B) has a high activation energy.
-
Risk: If the Dowtherm A is not boiling (
), the reaction stalls or polymerizes. -
Validation: Ensure the solvent is refluxing vigorously before starting the addition.
Product Tautomerism
The product exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.
-
Analysis: In
H NMR, the proton on the nitrogen (NH) and the carbonyl (C=O) character are often observed in polar solvents (DMSO- ), indicating the quinolone form predominates in solution.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Conrad, M., & Limpach, L. (1887).[3] Ueber das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. Link
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from beta-Keto Esters and Anilines. Journal of the American Chemical Society, 68(7), 1264–1266. Link
-
Organic Syntheses. (1943). 4-Hydroxy-7-methylquinoline. Organic Syntheses, Coll.[5] Vol. 3, p. 593. (Demonstrates the standard Conrad-Limpach thermal cyclization protocol). Link
Sources
Application Notes and Protocols: Functionalization of the 4-Hydroxy Group in 6-Chloro-3-isopropyl-2-methylquinolin-4-ol
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The 4-hydroxyquinoline moiety, in particular, serves as a critical pharmacophore and a versatile synthetic intermediate for the development of novel drug candidates.[1][2] The reactivity of the 4-hydroxy group allows for diverse structural modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity.
This document provides a comprehensive guide to the functionalization of the 4-hydroxy group of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol, a representative substituted 4-hydroxyquinoline. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles to empower researchers in the synthesis of novel quinoline-based compounds.
Tautomerism of 4-Hydroxyquinolines
It is crucial to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolinone form.[4] The position of this equilibrium can be influenced by the solvent, pH, and the nature of substituents on the quinoline ring. For the purpose of the reactions discussed herein, which primarily target the oxygen atom, the 4-hydroxy tautomer is the reactive species.
Caption: Tautomeric equilibrium of 4-hydroxyquinoline.
I. O-Alkylation: Synthesis of 4-Alkoxyquinolines
The conversion of the 4-hydroxy group to an alkoxy group is a common and impactful modification. This can be achieved through several methods, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[5][6][7] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking an alkyl halide.[6][7][8]
Mechanistic Rationale
The first step involves the deprotonation of the 4-hydroxy group with a suitable base to form the more nucleophilic quinolinate anion. This anion then undergoes nucleophilic attack on the alkyl halide, displacing the halide and forming the desired ether. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is an excellent choice for this purpose.
Caption: Williamson Ether Synthesis Workflow.
Protocol: Synthesis of 6-Chloro-4-ethoxy-3-isopropyl-2-methylquinoline
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (EtI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Chloro-4-ethoxy-3-isopropyl-2-methylquinoline.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Deprotonating agent |
| Ethyl Iodide (EtI) | 1.5 | Alkylating agent |
| Anhydrous DMF | - | Aprotic polar solvent |
B. Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for O-alkylation, particularly useful for more complex or sensitive substrates.[9][10][11] It involves the reaction of an alcohol with a pronucleophile (in this case, the 4-hydroxyquinoline) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10][12]
Mechanistic Rationale
The reaction is initiated by the formation of a phosphorane intermediate from the reaction of PPh₃ and DEAD. This intermediate then deprotonates the 4-hydroxyquinoline. The resulting quinolinate anion acts as a nucleophile, attacking the alcohol which has been activated by the phosphonium species. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for simple alkyl alcohols.
Caption: Mitsunobu Reaction Logical Flow.
Protocol: Synthesis of 4-Isopropoxy-6-chloro-3-isopropyl-2-methylquinoline
Materials:
-
This compound
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.), isopropanol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Pronucleophile |
| Isopropanol | 1.5 | Alcohol source |
| Triphenylphosphine (PPh₃) | 1.5 | Activating agent |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | Oxidant |
| Anhydrous THF | - | Aprotic solvent |
II. O-Acylation: Synthesis of 4-Acyloxyquinolines
O-acylation introduces an ester functionality at the 4-position, which can serve as a prodrug moiety or alter the compound's electronic properties. This transformation is typically achieved by reacting the 4-hydroxyquinoline with an acylating agent in the presence of a base.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism.[13] The base deprotonates the 4-hydroxy group, increasing its nucleophilicity. The resulting quinolinate anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride or carboxylate) yields the 4-acyloxyquinoline.
Protocol: Synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-yl acetate
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Acetyl Chloride | 1.2 | Acylating agent |
| Triethylamine | 1.5 | Base |
| Anhydrous DCM | - | Aprotic solvent |
III. Conversion to 4-Chloroquinoline and Subsequent Nucleophilic Aromatic Substitution (SNAr)
A powerful strategy for introducing a wide range of functionalities at the 4-position involves a two-step sequence: conversion of the 4-hydroxy group to a more reactive 4-chloro group, followed by a nucleophilic aromatic substitution (SNAr) reaction.[14][15][16] The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack.
A. Synthesis of 4,6-Dichloro-3-isopropyl-2-methylquinoline
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is commonly achieved using phosphorus oxychloride (POCl₃).[16][17]
Protocol:
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it is exothermic and releases HCl gas.
-
Carefully add this compound (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.) at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4,6-Dichloro-3-isopropyl-2-methylquinoline.
B. Nucleophilic Aromatic Substitution (SNAr) with Amines
The resulting 4-chloroquinoline is an excellent electrophile for SNAr reactions with various nucleophiles, such as amines, thiols, and alkoxides.[15][18]
Mechanistic Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the quinoline ring is restored.
Caption: SNAr Reaction Mechanism.
Protocol: Synthesis of N-Benzyl-6-chloro-3-isopropyl-2-methylquinolin-4-amine
Materials:
-
4,6-Dichloro-3-isopropyl-2-methylquinoline
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,6-Dichloro-3-isopropyl-2-methylquinoline (1.0 eq.), benzylamine (1.2 eq.), and DIPEA (1.5 eq.) in acetonitrile.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford N-Benzyl-6-chloro-3-isopropyl-2-methylquinolin-4-amine.
| Reagent | Molar Ratio | Purpose |
| 4,6-Dichloro-3-isopropyl-2-methylquinoline | 1.0 | Electrophile |
| Benzylamine | 1.2 | Nucleophile |
| DIPEA | 1.5 | Non-nucleophilic base (HCl scavenger) |
| Acetonitrile | - | Polar aprotic solvent |
IV. Characterization of Functionalized Products
The successful functionalization of the 4-hydroxy group should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts corresponding to the newly introduced functional group. For example, in O-alkylation, new signals for the alkoxy protons will appear, and the chemical shift of the quinoline ring protons will be altered.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The broad O-H stretch of the starting material (around 3300 cm⁻¹) will disappear, and new characteristic peaks for the introduced functional group (e.g., C-O-C stretch for ethers, C=O stretch for esters) will appear.
Conclusion
The 4-hydroxy group of this compound is a versatile handle for a variety of chemical transformations. This guide has detailed robust and reproducible protocols for O-alkylation, O-acylation, and conversion to a 4-chloro intermediate for subsequent nucleophilic aromatic substitution. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of quinoline derivatives for applications in drug discovery and materials science.
References
-
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
-
ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available at: [Link]
-
ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]
-
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
PMC. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Available at: [Link]
-
PMC. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Alkoxy-2-phenylquinoline Derivatives as Potent Antiplatelet Agents. Available at: [Link]
-
ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Available at: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
PMC - NIH. (n.d.). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
-
MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
-
PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
-
ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of.... Available at: [Link]
-
PMC. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis of New Quinoxaline Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
ResearchGate. (2025, August 5). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Available at: [Link]
-
CORE. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Available at: [Link]
-
Academia.edu. (n.d.). A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]
-
PMC. (n.d.). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Available at: [Link]
-
PubMed. (2009, July 15). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Available at: [Link]
-
Academia.edu. (n.d.). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Available at: [Link]
-
LookChem. (n.d.). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]
-
University of Calgary. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol
Welcome to the Technical Support Center for the synthesis of quinolin-4-ol derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the cyclization to form 6-Chloro-3-isopropyl-2-methylquinolin-4-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome common challenges and improve your reaction yields.
The synthesis of this compound, a polysubstituted quinolone, typically relies on classical methods such as the Conrad-Limpach synthesis. This thermal cyclization, while powerful, is often fraught with challenges ranging from low yields to the formation of stubborn impurities.[1][2] The specific substitution pattern of our target molecule—an electron-withdrawing chloro group at the 6-position, and alkyl groups at the 2- and 3-positions—introduces a unique set of electronic and steric factors that must be carefully managed.
This guide is structured to provide direct, actionable advice through a troubleshooting section and frequently asked questions, all grounded in established chemical principles.
Troubleshooting Guide: Improving the Yield of this compound
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not getting any product. What are the most likely causes and how can I fix them?
Low to no yield in a Conrad-Limpach-type synthesis is a common but solvable issue. The root cause often lies in the critical thermal cyclization step, which requires high temperatures to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Cyclization Temperature | The thermal cyclization of the intermediate, an N-(4-chlorophenyl) enamine ester, requires significant thermal energy, typically around 250°C, to proceed efficiently.[2][3] | Ensure your reaction setup can accurately achieve and maintain a temperature of at least 250°C. Use a high-boiling, inert solvent such as diphenyl ether or mineral oil to ensure uniform heat transfer.[2][3] |
| Incomplete Initial Condensation | The initial reaction between 4-chloroaniline and the appropriate β-ketoester (ethyl 2-isopropyl-3-oxobutanoate) may not have gone to completion, leaving unreacted starting materials. | Monitor the initial condensation step by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the 4-chloroaniline. A catalytic amount of a strong acid like sulfuric acid can facilitate this step.[2] |
| Deactivated Aromatic Ring | The electron-withdrawing nature of the chlorine atom at the 6-position deactivates the aniline ring, making it a less effective nucleophile for the intramolecular cyclization.[1] | While this is an inherent property of the substrate, ensuring optimal reaction conditions (high temperature, sufficient reaction time) is crucial. In some cases, exploring alternative, milder cyclization methods may be beneficial, although the Conrad-Limpach remains a robust choice. |
| Decomposition | Prolonged heating at excessively high temperatures can lead to the degradation of the starting materials, intermediate, or the final product. | Optimize the reaction time by monitoring the progress with TLC. Once the reaction is complete, cool the mixture promptly to prevent decomposition. |
Q2: I'm observing a significant amount of a side product in my reaction mixture. What could it be and how can I minimize it?
The most common side product in this synthesis is the isomeric 2-hydroxyquinoline, often referred to as the Knorr product.[1]
Primary Side Reaction and Mitigation:
-
Formation of the Knorr Product: This occurs when the 4-chloroaniline attacks the ester carbonyl of the β-ketoester instead of the ketone carbonyl during the initial condensation. This pathway is favored under thermodynamic control, often at higher initial condensation temperatures.[1]
-
Solution: To favor the kinetic product (the desired 4-hydroxyquinoline), perform the initial condensation at a lower temperature (e.g., room temperature to 60°C) before proceeding to the high-temperature cyclization.
-
Q3: I've successfully formed the product, but I'm having difficulty isolating and purifying it. What are the best practices?
The work-up and purification are critical for obtaining a high isolated yield of pure this compound.
Purification Strategies:
| Issue | Suggested Solution |
| Removal of High-Boiling Solvent | After the reaction, the high-boiling solvent (e.g., diphenyl ether) needs to be removed. |
| Crystallization Challenges | The crude product may be an oil or may not crystallize easily. |
| Persistent Impurities | If recrystallization does not yield a product of sufficient purity. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Conrad-Limpach cyclization to form this compound?
The reaction proceeds in two main stages:
-
Condensation: The lone pair of electrons on the nitrogen of 4-chloroaniline attacks the ketone carbonyl of ethyl 2-isopropyl-3-oxobutanoate. This is followed by dehydration to form an enamine intermediate.
-
Thermal Cyclization: At high temperatures (≥250°C), the enamine undergoes an intramolecular electrophilic aromatic substitution. The enamine attacks the benzene ring of the 4-chloroaniline moiety, followed by the elimination of ethanol and tautomerization to yield the final this compound product.[2]
Caption: Mechanism of the Conrad-Limpach Synthesis.
Q2: How does the choice of β-ketoester influence the final product?
The structure of the β-ketoester directly determines the substitution pattern at the 2- and 3-positions of the quinolin-4-ol ring. For the synthesis of this compound, the required β-ketoester is ethyl 2-isopropyl-3-oxobutanoate .
Q3: Are there any modern alternatives to the high-temperature thermal cyclization?
Yes, modern synthetic methods often employ microwave-assisted synthesis to reduce reaction times and potentially improve yields. While the Conrad-Limpach reaction is a classic thermal process, microwave irradiation can provide rapid and efficient heating to the required high temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is a generalized procedure based on the established principles of the Conrad-Limpach synthesis and should be optimized for your specific laboratory conditions.
Step 1: Condensation to form the Enamine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of 4-chloroaniline and ethyl 2-isopropyl-3-oxobutanoate.
-
Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of 4-chloroaniline.
-
The crude enamine intermediate can be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of starting aniline).
-
Heat the mixture to 250-260°C using a suitable heating mantle and temperature controller. Maintain this temperature for 30-60 minutes. Ethanol will distill off during this process.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add a sufficient volume of hexane or heptane to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable recrystallization solvent. Good candidates include ethanol, methanol, or toluene.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry the crystals under vacuum to a constant weight.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yield.
References
- Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem.
- Recrystallization techniques for purifying 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem.
- Conrad-Limpach Reaction.
- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol - Benchchem.
-
Conrad–Limpach synthesis - Wikipedia. [Link]
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
Sources
solubility issues of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol in organic solvents
Technical Support Center: 6-Chloro-3-isopropyl-2-methylquinolin-4-ol
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues in your research and development workflows.
Understanding the Core Challenge: The Physicochemical Nature of this compound
Before troubleshooting, it is critical to understand the molecular characteristics driving the poor solubility of this compound. Its structure consists of a large, rigid, and hydrophobic quinoline core, further substituted with non-polar groups (6-Chloro, 3-isopropyl, 2-methyl). These features significantly decrease its affinity for polar solvents.
The most critical feature, however, is the 4-hydroxyquinoline moiety. This group exists in a tautomeric equilibrium between an 'enol' (4-hydroxy) form and a 'keto' (4-oxo) form.[1][2][3] In the solid state and in many polar solvents, the keto form (4-quinolone) predominates.[2] This tautomer can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for solvent molecules to break apart, resulting in high melting points and poor solubility.
Frequently Asked Questions (FAQs)
Q1: My initial attempt to dissolve the compound in methanol failed. Why? While the parent compound, 4-hydroxyquinoline, is soluble in methanol[4][5], the addition of three hydrophobic substituents (chloro, isopropyl, methyl) drastically increases the lipophilicity of your specific molecule.[6] This increased non-polar character outweighs the hydroxyl group's ability to interact with methanol, leading to poor solubility. Furthermore, if the compound is in its crystalline keto form, the energy required for methanol to break the strong intermolecular hydrogen bonds is too high.
Q2: Which organic solvents are the best starting points for solubilization? Based on the principle of "like dissolves like," solvents with a good balance of polarity and hydrogen bond accepting ability are often most successful. We recommend starting with strong, polar aprotic solvents.
| Solvent Class | Recommended Solvents | Rationale |
| Primary (High Success) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent hydrogen bond acceptors that can effectively solvate the N-H and C=O groups of the keto tautomer. |
| Secondary (Moderate Success) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Solvents of intermediate polarity that may solubilize the largely non-polar structure. Success may be limited. |
| Tertiary (Often Poor) | Methanol, Ethanol | Polar protic solvents that are often not strong enough to overcome the crystal lattice energy of the keto form.[7] |
| Not Recommended | Acetonitrile, Water, Hexanes | Acetonitrile is often a poor solvent for complex heterocycles. Water and hexanes are at extreme ends of the polarity spectrum. |
Q3: How can pH be used to improve solubility in my experiments? The quinoline ring system contains a basic nitrogen atom.[8] In acidic conditions, this nitrogen can be protonated to form a cationic salt. This salt form is significantly more polar and will exhibit dramatically increased solubility in polar protic solvents like water, ethanol, or methanol.[8][9] This is a powerful technique, but you must ensure the acidic conditions are compatible with your downstream experimental steps.[10][11]
Q4: I managed to dissolve the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do? This is a classic problem when moving from a strong organic stock solution to an aqueous medium. The issue is that you are exceeding the aqueous solubility limit of the compound. The solution is to employ a co-solvent system .[12][13] A co-solvent is a water-miscible organic solvent that, when added to your aqueous buffer, increases the overall solubilizing power of the mixture.[14][15][16] See the troubleshooting guide below for a detailed protocol. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[13][17]
Troubleshooting Workflows & Protocols
This section provides systematic, step-by-step guides to address solubility issues. The following decision tree illustrates the recommended workflow.
Protocol 1: Systematic Solvent Screening
Objective: To identify a single organic solvent capable of dissolving the compound to the desired concentration.
Methodology:
-
Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into several separate vials.
-
Primary Screen (Polar Aprotic): To the first vial, add DMSO dropwise while vortexing. Calculate the volume needed to reach your target concentration. If it dissolves, this is your primary solvent. If not, repeat with a fresh vial using DMF.
-
Secondary Screen (Intermediate Polarity): If primary solvents fail, test DCM and THF in new vials. These are less likely to work but are important to test for a comprehensive screen.
-
Tertiary Screen (Polar Protic): Test methanol and ethanol. Gentle warming (to 40-50°C) may be attempted, but watch for signs of compound degradation.
-
Documentation: Record the results as mg/mL or molarity for each solvent tested. This data is invaluable for future formulation development.
Protocol 2: Developing an Aqueous Co-Solvent System
Objective: To maintain compound solubility in an aqueous buffer by incorporating a water-miscible organic solvent.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM), as determined from Protocol 1.
-
Determine Co-Solvent Tolerance: In separate tubes, prepare your final aqueous buffer containing varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%).
-
Spike-in Test: Add a small volume of your DMSO stock solution to each of the co-solvent buffer tubes to achieve your final desired compound concentration.
-
Observation: Vortex each tube and observe for precipitation immediately and after 30-60 minutes. The lowest percentage of DMSO that maintains a clear solution is your optimal co-solvent concentration.
-
Best Practice: Always add the concentrated organic stock solution to the aqueous buffer, never the other way around, to minimize localized high concentrations that cause immediate precipitation.
Protocol 3: Solubility Enhancement via pH Modification
Objective: To increase solubility in a polar protic or aqueous system by forming a soluble salt.
Methodology:
-
Dispersion: Suspend a known amount of the compound in your desired solvent (e.g., water with 5% ethanol). The compound will likely not dissolve.
-
Acid Titration: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.
-
Observe for Clarification: Monitor the suspension. As the pH drops and the quinoline nitrogen becomes protonated, the suspension should clarify into a transparent solution.
-
pH Measurement: Once the solution is clear, measure the final pH. This is the minimum pH required to maintain solubility at that concentration.
-
Caution: Ensure that this low pH environment will not interfere with your reaction, assay, or the stability of the compound itself.
References
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Handayani, F., et al. (2021).
- Cosolvent. (n.d.). Google Arts & Culture.
- Kumar, L., & Sharma, P. (2023). Solubility enhancement techniques: A comprehensive review.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Cosolvent. (n.d.). Wikipedia.
- Lee, S. H., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers (RSC Publishing).
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Al-Rawashdeh, N. A. F., et al. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon.
- 4-Hydroxyquinoline | 611-36-9. (2026). ChemicalBook.
- Co-solvents.pptx. (n.d.).
- Dahlin, J. L., et al. (2015). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- Tautomeric forms of 4-hydroxy quinoline. (n.d.).
- 4-Hydroxyquinoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- Lee, S. H., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing.
- CAS 611-36-9: 4-Hydroxyquinoline. (n.d.). CymitQuimica.
- Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones | Request PDF. (n.d.).
- Boobier, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
- Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC)
- El-Sayed, M. A. A. (2020). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal.
- Boobier, S., et al. (2020).
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.).
- Das, S., et al. (2023).
- US2558211A - Preparation of 4-hydroxyquinoline compounds. (n.d.).
- Asare-Addo, K., et al. (2021). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Compound solubility prediction in medicinal chemistry and drug discovery. (2023). Life Chemicals.
- D'Ambrosio, L., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd.
- Overcoming poor solubility of quinoline deriv
- 1340272-85-6|6-Chloro-3-isopropyl-2-methylquinolin-4-amine. (n.d.). BLDpharm.
- Shingare, R., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE.
- 1344239-38-8|8-Chloro-3-isopropyl-2-methylquinolin-4-ol. (n.d.). BLDpharm.
- (2026).
- 1-Chloro-3-isopropyl-4-methylbenzene. (n.d.). NIST WebBook.
Sources
- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 4. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 5. 4-Hydroxyquinoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 17. researchgate.net [researchgate.net]
removing unreacted aniline impurities from quinoline synthesis
Topic: Removing Unreacted Aniline Impurities from Quinoline Synthesis Support Ticket: #QS-404-PURITY Status: Open Agent: Senior Application Scientist, Heterocycle Division
Welcome to the Heterocycle Purity Support Center
You have reached the Tier 3 Technical Support guide for quinoline synthesis. A common "pain point" in the Skraup, Doebner-Miller, and Combes syntheses is the persistent presence of unreacted aniline.
Because aniline (
Module 1: The Diagnostic Matrix
Before proceeding, identify your "Impurity Profile" to select the correct protocol.[1]
| Scenario | Impurity Level | Scale | Recommended Protocol | Logic |
| A | High (>10%) | >10 grams | Protocol 2 (Chemical Scavenging) | Distillation may co-distill azeotropes; chemical derivatization is required.[1] |
| B | Moderate (2-10%) | >10 grams | Protocol 1 (Vacuum Distillation) | Boiling point difference ( |
| C | Trace (<2%) | Any | Protocol 3 (Diazotization) | "Polishing" step to remove final traces without yield loss.[1] |
| D | Analytical | <1 gram | Protocol 4 (Chromatography) | High-resolution separation using amine-modified silica.[1] |
Module 2: Protocol 1 - Vacuum Distillation (Physical Separation)
Applicability: Scenario B (Moderate Impurity, Large Scale)
The Science: Quinoline (
Step-by-Step Workflow:
-
Drying: Ensure the crude reaction mixture is completely dry (use anhydrous
).[1] Water can form azeotropes that drag aniline into the quinoline fraction.[1] -
Setup: Use a short-path distillation head with a Vigreux column for added theoretical plates.
-
Pressure: Apply vacuum (target 10–20 mmHg).
-
Collection:
Critical Alert: If your vacuum pump is weak (>30 mmHg), the separation efficiency drops.[1] Switch to Protocol 2 .
Module 3: Protocol 2 - The "Acetylation" Scavenge (Chemical Derivatization)
Applicability: Scenario A (High Impurity) - The Gold Standard
The Science: Since the
Visual Workflow:
Caption: Figure 1. The Acetylation Scavenging Workflow. Aniline is rendered neutral (acetanilide), allowing quinoline to be selectively extracted into the aqueous acid phase.
Step-by-Step Workflow:
-
Derivatization: Dissolve crude mixture in dilute acetic acid. Add 1.5 equivalents of acetic anhydride (relative to estimated aniline).[1] Heat to gentle reflux for 30 minutes.
-
Acid Wash: Pour mixture into ice water. Acidify with 2M HCl.
-
Extraction 1 (Removal of Impurity): Extract with Dichloromethane (DCM).
-
Result: The Acetanilide (and other neutrals) moves to the DCM layer.
-
Result: The Quinoline (protonated as hydrochloride salt) stays in the Aqueous layer.
-
-
Recovery: Separate the layers. Keep the Aqueous layer.
-
Basification: Cool the aqueous layer and basify with 40% NaOH until pH > 10. The quinoline will oil out.[1][3]
-
Extraction 2 (Product Isolation): Extract the liberated quinoline with Ether or DCM. Dry over
and evaporate.[1]
Module 4: Protocol 3 - Diazotization (Trace Removal)
Applicability: Scenario C (Polishing)
The Science: Aniline reacts with nitrous acid (
Step-by-Step Workflow:
-
Dissolve crude quinoline in 2M
. -
Cool to 0–5°C in an ice bath.
-
Add sodium nitrite (
) solution dropwise until starch-iodide paper shows excess nitrous acid (turns blue). -
Warm the solution to 60°C for 30 minutes (evolution of
gas indicates decomposition of diazonium salt to phenol). -
Steam Distillation: Steam distill the mixture.
-
Final Wash: Dissolve the distillate in organic solvent and wash with 2M NaOH.
-
Result: Phenol (now sodium phenoxide) goes to water.[1] Quinoline stays in organic.
-
Module 5: Protocol 4 - Chromatographic Solutions[6]
Applicability: Scenario D (Small Scale/Analytical) The Issue: Amines like quinoline and aniline interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing" that ruins separation.
The Fix:
-
Stationary Phase: Use Neutral Alumina instead of Silica if possible.[1]
-
Mobile Phase Modifier: If using Silica, you must add a basic modifier.[1]
Frequently Asked Questions (FAQ)
Q: My quinoline turned red/brown after distillation. Why? A: Quinoline is sensitive to photo-oxidation and trace impurities.[1] This is often due to trace aniline or nitrobenzene residues oxidizing. Store the purified product in amber glass under Argon/Nitrogen.
Q: Can I use Zinc Chloride (
-
Protocol: Add
in dilute HCl to the crude.[1][5] Filter the precipitate.[1][7] Wash with cold dilute HCl. Decompose the complex with strong base (NaOH) to recover pure quinoline.
Q: I have a massive emulsion during the extraction step. A: This is common in the Skraup workup due to tars.
-
Fix: Filter the biphasic mixture through a pad of Celite.[1]
-
Fix: Add saturated brine to increase the ionic strength of the aqueous layer.
References & Validated Sources
-
Clarke, H. T.; Davis, A. W. "Quinoline."[1] Organic Syntheses, Coll.[1][7] Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).[1]
-
Relevance: Defines the standard Skraup synthesis and the diazotization method for removing aniline.
-
[1]
-
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical, 1989.
-
Relevance: details the Zinc Chloride complexation method and vacuum distillation parameters.
-
-
Manske, R. H. F. "The Chemistry of Quinolines."[1] Chemical Reviews, 30(1), 113–144 (1942).[1]
-
BenchChem Technical Guides. "Purification of Quinoline from Aniline."
-
Relevance: Industrial benchmarks for acetic anhydride scavenging .
-
[1]
-
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Preparation of Quinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Temperature for Conrad-Limpach Synthesis
Executive Summary
The Conrad-Limpach synthesis is the premier method for generating 4-hydroxyquinolines (4-quinolones), a privileged scaffold in medicinal chemistry.[1] However, it is notoriously sensitive to thermal parameters. The reaction is a dichotomy of temperature requirements: kinetic control (low temperature) is required for the initial condensation to avoid the Knorr byproduct, while extreme thermal energy (>250°C) is required for the electrocyclic ring closure.
This guide provides a self-validating protocol to navigate these opposing thermal requirements, ensuring high yield and regioselectivity.
Module 1: The Condensation Phase (Kinetic Control)
Objective: Form the
Q: Why is temperature control critical during the initial mixing of aniline and -ketoester?
A: The reaction between aniline and a
-
Kinetic Pathway (< 100°C): Nucleophilic attack at the ketone carbonyl. This forms the Schiff base/enamine (
-anilinocrotonate), which is the required intermediate for Conrad-Limpach synthesis. -
Thermodynamic Pathway (> 140°C): Nucleophilic attack at the ester carbonyl. This forms the anilide, which cyclizes to form 2-hydroxyquinoline (Knorr product).[2]
Protocol Recommendation: Perform the condensation step at Room Temperature to 80°C using an acid catalyst (e.g., acetic acid) and a dehydrating agent (molecular sieves or Dean-Stark trap with toluene/benzene). Do not exceed 100°C until the intermediate is isolated or the solvent is swapped.
Q: How do I verify I have the correct intermediate before proceeding to high heat?
A: You must validate the intermediate via NMR or TLC before the high-temperature step.
-
Target (Conrad-Limpach):
-anilinocrotonate shows a vinyl proton signal (typically 4.5–5.0 ppm in H NMR) and retains the ester ethyl group signals. -
Byproduct (Knorr): The anilide will lack the vinyl proton characteristic of the enamine and may show an amide NH signal further downfield.
Module 2: The Thermal Cyclization Phase (The 250°C Threshold)
Objective: Effect the electrocyclic ring closure of the
Q: My reaction turns to tar/polymerizes. How do I prevent this?
A: "Thermal Shock" (Flash Heating) is superior to gradual heating. Gradual heating allows the intermediate to undergo intermolecular polymerization or decomposition before it reaches the activation energy required for intramolecular cyclization.
The "Dilution-Flash" Protocol:
-
Pre-heat a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) to a rolling reflux (~250°C ).
-
Dissolve your isolated
-anilinocrotonate in a minimal amount of a lower-boiling solvent (e.g., ether or dichloromethane) or add it neat if liquid. -
Dropwise addition: Add the intermediate slowly into the vigorously boiling solvent. The high dilution and instant temperature spike favor the unimolecular cyclization over bimolecular polymerization.
Q: Can I use a solvent with a boiling point lower than 250°C?
A: Generally, no. The activation energy for the electrocyclic ring closure is high. Solvents boiling below 240°C often result in incomplete conversion or require excessively long reaction times, leading to degradation.
Table 1: Solvent Selection for Thermal Cyclization
| Solvent | Boiling Point | Suitability | Notes |
| Diphenyl Ether | 258°C | Optimal | Standard for Conrad-Limpach. Difficult to remove (requires precipitation).[3] |
| Dowtherm A | 258°C | Optimal | Eutectic mix of diphenyl ether/biphenyl. Excellent heat transfer. |
| Mineral Oil | >300°C | Good | Inert, but product isolation can be messy due to viscosity. |
| Nitrobenzene | 210°C | Sub-optimal | Often too cool for efficient cyclization; oxidative side reactions possible. |
| Xylenes | ~140°C | Failure | Temperature insufficient for cyclization; leads to Knorr product or no reaction. |
Visualizing the Pathway
The following diagram illustrates the critical divergence point between Conrad-Limpach and Knorr syntheses based on temperature.
Figure 1: Temperature-dependent divergence in Quinoline Synthesis. Note that low-temperature condensation is required to access the Conrad-Limpach pathway.
Troubleshooting & FAQs
Q: The product precipitates as a sticky gum instead of a solid. How do I purify it?
A: This is common when using mineral oil or Dowtherm.
-
Protocol: Allow the reaction mixture to cool to room temperature. Add a large excess of non-polar solvent (e.g., Hexanes or Petroleum Ether). This solubilizes the high-boiling solvent but precipitates the polar 4-hydroxyquinoline. Triturate the gum with fresh hexanes until it solidifies into a powder.
Q: I see a mixture of 2-hydroxy and 4-hydroxy isomers. What went wrong?
A: This indicates "Thermal Drift" during the first step.
-
Diagnosis: The initial condensation likely exceeded 100°C, or the reaction was allowed to stand too long without water removal, allowing equilibrium to shift toward the thermodynamically stable anilide.
-
Correction: Ensure the first step is kept below 80°C and water is actively removed (Dean-Stark or molecular sieves).
Q: Can I use Microwave irradiation?
A: Yes, and it is often superior.
-
Insight: Microwave synthesis allows for rapid heating (reaching 250°C in seconds), which mimics the "Flash Heating" technique perfectly. This minimizes the window for side reactions.
-
Settings: Target 250°C, high absorption level, for 5–15 minutes in a sealed vessel compatible with high pressure.
References
-
BenchChem Technical Support. (2025).[1][3][4] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from
- Bradford, L., et al. (1947). The preparation of 4-hydroxyquinolines. Journal of the Chemical Society.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews.
-
Smolecule Technical Guide. (2026). Synthetic Methods and Yield Optimization Strategies for Heterocycles. Retrieved from
Sources
Technical Support Center: Synthesis of 3-Isopropyl Quinoline Derivatives
Welcome to the technical support center dedicated to the synthesis of 3-isopropyl quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The quinoline core is a privileged structure in drug discovery, and the introduction of an isopropyl group at the 3-position presents unique synthetic challenges, primarily concerning yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your synthetic protocols. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in the lab.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues encountered during the synthesis of 3-isopropyl quinoline derivatives, particularly via the Friedländer annulation and related methods, which involve the condensation of a 2-aminoaryl aldehyde or ketone with methyl isopropyl ketone (3-methyl-2-butanone).
Question 1: My reaction is producing a significant amount of an unwanted regioisomer. How can I improve the selectivity for the 3-isopropyl product?
Answer:
This is the most common challenge when using an unsymmetrical ketone like methyl isopropyl ketone. The reaction can proceed via the enolate formed from either the methyl or the methine carbon, leading to two different regioisomers: the desired 3-isopropyl-2-methylquinoline and the undesired 2-isopropyl-3-methylquinoline.
Causality: The regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl or imine of the 2-aminoaryl precursor. This is influenced by a delicate balance between the kinetic and thermodynamic stability of the enolate/enamine intermediate, which can be controlled by catalyst choice and reaction conditions.[1][2]
Solutions & Protocols:
-
Catalyst Selection is Critical:
-
Acid Catalysis: Brønsted or Lewis acids typically favor the formation of the more substituted, thermodynamically stable enamine intermediate, which can improve selectivity.[3]
-
Amine Catalysts: Specific amine catalysts, such as pyrrolidine, have been shown to influence regioselectivity by favoring reaction at the less hindered methyl group.[1]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Lower temperatures often favor the kinetically controlled product. Experiment with running the reaction at room temperature or even 0 °C. Conversely, higher temperatures may favor the thermodynamically more stable regioisomer.[1]
-
Slow Addition of the Ketone: Adding the methyl isopropyl ketone dropwise to the reaction mixture can help maintain a low concentration, which can suppress the formation of the undesired isomer in some systems.[1][3]
-
Illustrative Reaction Pathway & Regioselectivity Challenge
Caption: Regioselectivity in the synthesis of 3-isopropyl quinoline.
Question 2: My yield is low, and I'm observing significant tar or polymer formation. What is causing this and how can I fix it?
Answer:
Tar and polymer formation is typically a result of harsh reaction conditions, which cause starting materials or intermediates to decompose or self-polymerize.[1][4]
Causality:
-
Strong Acids & High Temperatures: Aggressive acidic conditions (e.g., concentrated sulfuric acid) and high heat can promote unwanted side reactions, including the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds that can form in situ.[4][5]
-
Starting Material Decomposition: 2-aminoaryl aldehydes and ketones can be unstable under harsh conditions, leading to degradation before they can participate in the desired cyclization.[1]
Solutions & Protocols:
-
Employ Milder Reaction Conditions:
-
Avoid using highly aggressive acids like concentrated H₂SO₄ if possible. Consider milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as ZnCl₂ or Y(OTf)₃.[3][4]
-
Reduce the reaction temperature. Many modern catalyst systems allow the Friedländer synthesis to proceed efficiently at room temperature or with gentle heating.[4]
-
-
Use Modern, Efficient Catalysts:
-
Monitor Reaction Progress:
-
Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials. Stop the reaction as soon as the limiting reagent is consumed to prevent the product from degrading under prolonged exposure to heat or catalytic conditions.[1]
-
Comparison of Reaction Conditions
| Parameter | Classical Conditions | Optimized Conditions | Rationale for Improvement |
| Catalyst | Conc. H₂SO₄, KOH[4][7] | p-TsOH, Iodine, Y(OTf)₃[3][4] | Milder catalysts reduce decomposition and side reactions. |
| Temperature | High (Reflux, >150 °C)[4] | Room Temp to 80 °C | Minimizes tar formation and improves selectivity. |
| Solvent | Ethanol, or solvent-free[6][7] | Acetonitrile, Water[4][8] | Can improve solubility and moderate reactivity. |
| Outcome | Low-to-moderate yields, tar formation | Higher yields, cleaner reaction[4][6] | Enhanced efficiency and easier purification. |
Question 3: My purification is complicated by side products from aldol condensation. How do I prevent this?
Answer:
Aldol condensation is a common side reaction when using base catalysts. The methyl isopropyl ketone can undergo self-condensation or condensation with the 2-aminoaryl aldehyde/ketone in an undesired manner.[3]
Causality: Basic catalysts (e.g., KOH, NaOH) generate enolates from the ketone starting material. These enolates can then act as nucleophiles, attacking another molecule of the ketone (self-condensation) instead of the intended 2-aminoaryl substrate.[1][9]
Solutions & Protocols:
-
Switch to an Acid Catalyst: The most straightforward solution is to use an acid-catalyzed version of the reaction (e.g., with p-TsOH), which proceeds through an enamine intermediate rather than an enolate, thereby preventing the base-catalyzed aldol pathway.[1][3]
-
Use an Imine Analog: An alternative strategy is to pre-form the imine of the 2-aminoaryl aldehyde. This "masked" starting material prevents self-condensation and can lead to a cleaner reaction.[9]
General Workflow for Synthesis & Purification
Caption: Optimized workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-substituted quinolines? A1: The Friedländer synthesis is one of the most direct and versatile methods, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like methyl isopropyl ketone).[5][10] Other classical methods include the Combes, Doebner-von Miller, and Skraup syntheses, although these are often less direct for achieving specific 3-substitution patterns and can require harsh conditions.[5][6][7] Modern approaches also include transition-metal-catalyzed and metal-free radical-based methods.[11]
Q2: How can I best monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Choose a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your starting material and the desired quinoline product, which is typically more nonpolar.
Q3: What is a reliable method for purifying the crude 3-isopropyl quinoline derivative? A3: Column chromatography on silica gel is the standard and most effective method for purifying quinoline derivatives from side products and unreacted starting materials.[2][4] After extraction and drying the organic layer, the crude product is concentrated and loaded onto a silica gel column. Elution with a gradient of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) will separate the components. Fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed to yield the purified compound.
Optimized Experimental Protocol: Acid-Catalyzed Synthesis of 3-Isopropyl-2-methylquinoline
This protocol is a general guideline for the Friedländer synthesis using milder, acid-catalyzed conditions designed to maximize regioselectivity and minimize side products. Optimization for specific substrates may be required.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 1.0 eq)
-
Methyl isopropyl ketone (1.2 mmol, 1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)
-
Toluene or Acetonitrile (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminobenzaldehyde (1.0 mmol) and p-TsOH (0.1 mmol).
-
Solvent Addition: Add the solvent (5 mL) and stir the mixture at room temperature until the solids are dissolved.
-
Slow Addition of Ketone: Begin slowly adding the methyl isopropyl ketone (1.2 mmol) to the reaction mixture dropwise over 30 minutes using a syringe pump. This is crucial for controlling regioselectivity.[3]
-
Reaction: Heat the mixture to a gentle reflux (or a lower temperature like 50-60 °C) and monitor the reaction progress by TLC every hour.
-
Work-up: Once the 2-aminobenzaldehyde is consumed (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid, followed by a wash with brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent to yield the 3-isopropyl-2-methylquinoline. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
References
- BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- ResearchGate. (n.d.). Strategies for the synthesis of 3‐substituted quinoline derivatives.
- PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- BenchChem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis.
- MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
- ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
- BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
- PubMed. (2022, December 15). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isopropyl vs. Ethyl Substituted Quinolin-4-ols: A Guide to Understanding Bioactivity
For Immediate Release to the Scientific Community
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] A critical aspect of drug design involving this versatile heterocycle is the nature and positioning of its substituents, which can profoundly influence bioactivity. This guide provides a comparative analysis of isopropyl versus ethyl substitutions on the quinolin-4-ol core, offering insights into their potential differential effects on biological activity and providing robust experimental protocols for their evaluation.
The Significance of Alkyl Substituents in Quinolin-4-ol Bioactivity: A Look at Structure-Activity Relationships
The introduction of small alkyl groups, such as ethyl and isopropyl moieties, can significantly alter the physicochemical properties of a parent molecule, thereby impacting its pharmacokinetic and pharmacodynamic profile. These seemingly minor modifications can influence lipophilicity, steric interactions with biological targets, and metabolic stability.
While direct comparative studies on the bioactivity of isopropyl versus ethyl substituted quinolin-4-ols are not extensively documented in publicly available literature, we can extrapolate potential differences based on established structure-activity relationship (SAR) principles for quinoline derivatives. The pharmacological activities of quinoline derivatives are heavily dependent on the nature and position of substituents on the quinoline ring.[3]
The transition from an ethyl to an isopropyl group introduces a bulkier, more lipophilic substituent. This increased steric hindrance could either enhance or diminish binding affinity to a target protein, depending on the topology of the binding pocket. The increased lipophilicity may also affect the compound's ability to cross cellular membranes, which can be a critical factor for reaching intracellular targets.[4]
For instance, in the context of anticancer activity, where quinoline derivatives have shown promise, the presence of bulky aryl groups at certain positions has been found to enhance cytotoxic activity.[5] It is plausible that the additional bulk of an isopropyl group compared to an ethyl group could mimic this effect, potentially leading to enhanced anticancer properties. Conversely, if the binding site is sterically constrained, the smaller ethyl group might be favored.
Experimental Validation: Protocols for Comparative Bioactivity Assessment
To empirically determine the comparative bioactivity of isopropyl and ethyl substituted quinolin-4-ols, a panel of standardized in vitro and in vivo assays should be employed. The following section details the step-by-step methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6] It is based on the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[6]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the isopropyl and ethyl substituted quinolin-4-ols in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Diagram of the MTT Assay Workflow
Caption: A schematic representation of the MTT assay workflow for determining cytotoxicity.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a common technique for determining the MIC.[10]
Experimental Protocol:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend several colonies in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the isopropyl and ethyl substituted quinolin-4-ols in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[9]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9] Include a growth control well (no compound) and a sterility control well (no bacteria).[10]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[9]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Diagram of the Broth Microdilution Method
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[11] The injection of carrageenan into the rat paw induces a reproducible inflammatory response.[12]
Experimental Protocol:
-
Animal Grouping: Use male Wistar rats (150-200g) and divide them into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups for the isopropyl and ethyl substituted quinolin-4-ols.
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[13] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[14]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Diagram of the Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Hypothetical Comparative Data
To illustrate the potential outcomes of such comparative studies, the following tables present hypothetical data. Note: These values are for illustrative purposes only and do not represent actual experimental results.
Table 1: Hypothetical Anticancer Activity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Ethyl-quinolin-4-ol | 15.2 | 20.5 | 18.9 |
| Isopropyl-quinolin-4-ol | 8.7 | 12.3 | 10.1 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Ethyl-quinolin-4-ol | 32 | 64 | >128 |
| Isopropyl-quinolin-4-ol | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Table 3: Hypothetical Anti-inflammatory Activity (% Inhibition of Paw Edema at 3h)
| Compound (Dose) | % Inhibition |
| Ethyl-quinolin-4-ol (50 mg/kg) | 35.4 |
| Isopropyl-quinolin-4-ol (50 mg/kg) | 48.2 |
| Indomethacin (10 mg/kg) | 62.5 |
Conclusion
The strategic modification of the quinolin-4-ol scaffold with small alkyl groups like ethyl and isopropyl presents a compelling avenue for modulating bioactivity. Based on established SAR principles, the bulkier and more lipophilic isopropyl group may confer enhanced anticancer, antimicrobial, and anti-inflammatory properties compared to the ethyl substituent. However, this hypothesis requires rigorous experimental validation. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the bioactivity of these and other substituted quinolin-4-ol derivatives, thereby contributing to the rational design of new and more effective therapeutic agents.
References
-
John Wiley & Sons, Inc. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
-
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
Molecules. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]
-
PMC - NIH. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]
-
ResearchGate. (2026, January 16). (PDF) Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]
-
PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]
-
ijaems. (n.d.). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Anti. Retrieved from [Link]
-
Springer. (2022, June 16). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
-
Molecules. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]
-
ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory and other pharmacodynamic properties of five members of the 4-aryl-1-isopropyl-2(1H)-quinazolinone series. Retrieved from [Link]
-
MDPI. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF. Retrieved from [Link]
-
MDPI. (2022, October 29). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Retrieved from [Link]
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FTIR Spectral Analysis of 4-Hydroxyquinoline Tautomers: A Technical Comparison Guide
Executive Summary This guide provides a high-resolution technical analysis of the tautomeric equilibrium of 4-hydroxyquinoline (4-HQ), specifically distinguishing between its enol form (4-hydroxyquinoline) and its keto form (4(1H)-quinolone) using Fourier Transform Infrared (FTIR) spectroscopy.
While often interchangeably named in casual literature, these two tautomers exhibit distinct pharmacochemical profiles. The keto form is thermodynamically dominant in the solid state and polar solvents, a critical factor for drug formulation and stability. This guide serves as a definitive protocol for researchers to validate tautomeric purity and environmental state using vibrational spectroscopy.
Fundamentals of Tautomerism in 4-HQ
The core analytical challenge lies in the proton transfer between the oxygen at position 4 and the nitrogen at position 1. This equilibrium is highly sensitive to the environment (phase, solvent polarity, and concentration).
-
Keto Form (4(1H)-quinolone): Characterized by a carbonyl (C=O) group and a secondary amine (N-H). Dominant in crystals and polar solvents due to intermolecular hydrogen bonding and high resonance stabilization energy.
-
Enol Form (4-hydroxyquinoline): Characterized by a hydroxyl (-OH) group and a pyridine-like nitrogen (C=N). Rare in the solid state; stabilized in the gas phase or dilute non-polar solutions.
Tautomeric Equilibrium Pathway[1][2]
Figure 1: The tautomeric equilibrium between 4-hydroxyquinoline and 4(1H)-quinolone, dictated by environmental thermodynamics.
Detailed Spectral Analysis: Enol vs. Keto[1][3][4][5][6]
The following table synthesizes experimental data and Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to provide a robust assignment of vibrational bands.
Table 1: Comparative FTIR Spectral Bands
| Vibrational Mode | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) | Diagnostic Value |
| C=O[1] Stretch | 1620 – 1655 cm⁻¹ (Strong) | Absent | Primary Indicator. The presence of this strong band confirms the Keto form. |
| O-H Stretch | Absent | 3400 – 3600 cm⁻¹ (Sharp/Broad) | Primary Indicator. Sharp in dilute non-polar solution; broadens significantly if H-bonded. |
| N-H Stretch | 2800 – 3200 cm⁻¹ (Broad, Multi-band) | Absent | Broadness arises from strong intermolecular H-bonding (N-H···O=C) in the solid state. |
| C=N Ring Stretch | Weak / Mixed (1580-1600 cm⁻¹) | ~1590 – 1620 cm⁻¹ (Distinct) | The enol form retains full aromatic pyridine-like character, sharpening this band. |
| C-O Stretch | Absent | 1200 – 1280 cm⁻¹ | Often obscured in the fingerprint region; less reliable than C=O/O-H regions. |
| Ring Breathing | ~1500 – 1550 cm⁻¹ | ~1560 – 1580 cm⁻¹ | Shifts due to loss of aromaticity in the N-containing ring of the keto form. |
Deep Dive: The Carbonyl Region (1600–1700 cm⁻¹)
The most reliable discriminator is the 1620–1655 cm⁻¹ region.
-
In Solid State (KBr Pellet): You will almost exclusively see the Keto form. The C=O band appears around 1635–1645 cm⁻¹ . It is lower than a typical ketone (usually ~1715 cm⁻¹) due to conjugation with the nitrogen lone pair (vinylogous amide resonance) and strong hydrogen bonding in the crystal lattice.
-
In Solution: As solvent polarity decreases (e.g., DMSO → CHCl₃), the equilibrium may shift slightly, but the Keto form often remains dominant. If the Enol form is present, a new band appears ~3500 cm⁻¹ (O-H), and the C=O intensity decreases relative to ring modes.
Experimental Protocols
To ensure data integrity, the following protocols control for phase-dependent tautomerization.
Protocol A: Solid-State Analysis (KBr Pellet)
Target: Identification of the dominant crystal polymorph (typically Keto).
-
Preparation: Grind 1–2 mg of sample with 100–200 mg of spectroscopic-grade anhydrous KBr.
-
Compression: Press into a transparent pellet using a hydraulic press (8–10 tons pressure).
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Validation: Check for water vapor bands (3600–3800 cm⁻¹). If present, dry the pellet and rescan. Note: Hygroscopic KBr can introduce water signals that mimic O-H stretches; verify against the N-H region.
Protocol B: Solution-State Analysis
Target: Investigation of solvent-dependent equilibrium.
-
Solvent Selection: Use deuterated solvents (e.g., CDCl₃) or IR-transparent windows (CaF₂ cells) to avoid masking key regions.
-
Concentration: Prepare a range of concentrations (e.g., 0.1 M to 0.001 M).
-
High Concentration: Favors intermolecular H-bonding (Keto dimers).
-
Low Concentration: May reveal free Enol monomers (sharp O-H at >3500 cm⁻¹).
-
-
Subtraction: Rigorously subtract the pure solvent spectrum.
Experimental Workflow Diagram
Figure 2: Decision tree for assigning tautomeric state based on experimental phase and spectral observation.
Comparative Performance: FTIR vs. Alternatives
When validating 4-HQ derivatives, FTIR offers specific advantages and limitations compared to other analytical techniques.
| Feature | FTIR (This Method) | NMR (¹H / ¹³C) | UV-Vis |
| Differentiation | High. Direct observation of C=O vs O-H bonds. | High. Distinct chemical shifts for NH vs OH protons. | Medium. Spectra often overlap; requires deconvolution. |
| Time/Cost | Fast / Low Cost. | Slow / High Cost. | Fast / Low Cost. |
| Solid State | Excellent. Can analyze the crystal form directly. | Difficult (Requires Solid-State NMR). | Limited (Diffuse Reflectance). |
| Sensitivity | Good for major tautomers. | Excellent for detecting minor tautomers (<1%). | Good for electronic transitions. |
Expert Insight: While NMR is the gold standard for quantifying the ratio of tautomers in solution, FTIR is superior for validating the solid-state form of the drug substance, which is the critical parameter for regulatory filing and shelf-life stability.
References
-
BenchChem. (2025).[2] A Spectroscopic Showdown: Unmasking the Tautomeric Forms of 2-Hydroxyquinoline and 2(1H)-Quinolone. Retrieved from
-
Gomes, L. R., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12121-12128.
-
Wang, Y., Yu, K., & Wang, S. (2006).[3] Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163.
-
El-Shishtawy, R. M., et al. (2020). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Organic Chemistry Frontiers.
-
US EPA. (n.d.). Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry for the Analyses of Gaseous Emissions.
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Safety Operating Guide
6-Chloro-3-isopropyl-2-methylquinolin-4-ol proper disposal procedures
Technical Guide: Safe Handling and Disposal of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol
Executive Summary & Chemical Profile
This guide defines the disposal architecture for This compound (CAS 14459-71-3).[1] As a halogenated quinoline derivative, this compound presents specific challenges regarding thermal destruction and aquatic toxicity.[2]
Critical Operational Directive: The presence of the chlorine atom at the C6 position mandates that this substance be treated strictly as Halogenated Organic Waste . Under no circumstances should this be diluted into sanitary sewers or mixed with non-halogenated solvent streams, as this complicates incineration and violates EPA/RCRA compliance standards for flue gas scrubbing (HCl generation).[1][2]
Physicochemical & Hazard Profile
Note: Specific data for this intermediate is often proprietary; values below represent the structural class (Halogenated Quinolones) for safety planning.
| Parameter | Characteristic | Operational Implication |
| Chemical Structure | Heterocyclic aromatic amine w/ Halogen | High thermal stability; requires high-temp incineration (>1100°C).[1] |
| Physical State | Solid (Crystalline powder) | Dust generation is the primary exposure vector. |
| Acidity/Basicity | Amphoteric (Phenol/Amine tautomer) | Soluble in strong base or acid; do not dispose via aqueous neutralization. |
| Primary Hazards | Irritant (Skin/Eye/Lung), Aquatic Toxicity | Zero discharge to drains.[1][2] Double-bagging required for solids. |
| Waste Code (RCRA) | Not P/U Listed (typically); Use D002 (if pH <2/>12.[1]5) or F-codes (if spent solvents involved).[1] | Default to "Hazardous Waste, Solid, N.O.S." |
Pre-Disposal Stabilization & Segregation
Before disposal, the researcher must stabilize the waste to prevent uncontrolled reactivity in the central accumulation area.[2]
A. Segregation Logic (The "Why")
You must segregate this compound from oxidizers (e.g., nitric acid, perchlorates).[1][2]
-
Mechanism of Failure: Quinolines are nitrogen-containing bases. Mixing with strong oxidizers can lead to exothermic nitration or oxidation, potentially releasing toxic nitrogen oxides (NOx) or chlorine gas (Cl2) in the waste drum.[1][2]
B. Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving recommended) | Protects against organic absorption.[1] |
| Respiratory | N95 or P100 (if powder handling) | Prevents inhalation of irritant dusts. |
| Eye Protection | Chemical Splash Goggles | Standard protection against corrosive/irritant solids. |
| Body | Lab Coat (Buttoned), Closed-toe shoes | Prevents dermal contact.[1][2] |
Detailed Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent)
Use this protocol for expired shelf-life chemicals or synthesis failures.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid carefully to avoid dusting. Wipe the bottleneck threads with a dry Kimwipe to ensure a tight seal.
-
Labeling:
-
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag (secondary barrier) before placing it into the satellite accumulation drum.
Scenario B: Disposal of Mother Liquor (Reaction Mixtures)
Use this protocol if the compound is dissolved in solvents (e.g., DCM, Methanol, DMF).[1][2]
-
Stream Identification:
-
If solvent is Dichloromethane (DCM) / Chloroform: Use Halogenated Waste stream.
-
If solvent is Methanol / Acetone: The presence of the solute (the 6-Chloro compound) contaminates the entire volume.[1] You must classify the entire mixture as Halogenated Solvent Waste .
-
-
pH Check: If the reaction involved acids/bases, adjust pH to 5–9 before adding to the solvent drum to prevent drum corrosion.
-
Filtration (Optional but Recommended): If significant solids are present, filter them out and dispose of the filter cake as per Scenario A. This prevents sludge buildup in solvent drums.
Visual Decision Logic (Workflow Diagram)
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Decision tree for segregating halogenated quinoline waste. Note that non-halogenated solvents contaminated with this solute must be upgraded to the halogenated stream.[1]
Emergency Spill Protocol
In the event of a benchtop spill, immediate containment is required to prevent migration into floor drains.[2]
-
Isolate: Alert nearby personnel. Doff contaminated gloves immediately.
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Cover with vermiculite or polypropylene absorbent pads .
-
Prohibited: Do not use paper towels alone for large solvent spills (flammability risk).
-
Collect absorbed material into a sealed bag/pail labeled "Spill Debris - Halogenated."
-
Regulatory & Compliance Context
-
EPA RCRA Status: While CAS 14459-71-3 is not explicitly P-listed or U-listed, the generator is responsible for determining characteristics.[1][2] Due to the chloro-group and biological activity of quinolines, it must be managed as Hazardous Waste to ensure destruction via incineration with acid gas scrubbing (40 CFR § 262.11).[1][2]
-
Destruction Efficiency: Commercial incinerators operate at >1100°C to ensure the quinoline ring is cleaved and the chlorine is converted to HCl (captured by scrubbers), preventing the formation of dioxins or release of unreacted heterocycles into the environment.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [1]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
-
PubChem. (2024). Compound Summary: Quinoline Derivatives and Safety. National Library of Medicine.
Sources
Essential Safety and Logistical Information for Handling 6-Chloro-3-isopropyl-2-methylquinolin-4-ol
This document provides essential, immediate safety and logistical information for the handling of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol. As a quinoline derivative, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe laboratory operations and compliant disposal.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation.
-
Chronic Health Effects: Some quinoline derivatives are suspected of causing cancer, genetic defects, and reproductive harm.[1]
Due to the lack of specific data for this compound, it should be handled as a substance of unknown toxicity.[2][3][4][5] All laboratory work must be conducted under the assumption that the compound is hazardous.
Hazard Summary Table for Analogous Compounds:
| Hazard Classification | Analogous Compound(s) | Key Findings |
| Acute Toxicity (Oral) | Quinoline | Harmful if swallowed. |
| Skin Corrosion/Irritation | 6-Chloro-2-methylquinoline | Causes skin irritation. |
| Serious Eye Damage/Irritation | 6-Chloro-2-methylquinoline | Causes serious eye damage. |
| Respiratory Irritation | 3-Methylquinoline | May cause respiratory irritation.[6] |
| Carcinogenicity | Quinoline | Suspected of causing cancer. |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize the risk of exposure during the handling of this compound. The selection of appropriate PPE is critical and should be based on the potential routes of exposure.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[7][8][9][10] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice for incidental contact.[7][10] For prolonged contact or handling of larger quantities, heavier-duty gloves like butyl rubber should be considered.[8][9] |
| Eye and Face Protection | Safety goggles with side shields or a face shield worn over safety glasses. | Protects the eyes from splashes, dust, and aerosols. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary if there is a risk of inhalation exposure, such as when handling the compound as a powder or generating aerosols.[3] | Prevents inhalation of the compound, which can cause respiratory irritation and other systemic effects. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure all necessary PPE is available and in good condition.
-
Assemble all required equipment and reagents before starting.
-
-
Weighing and Transferring:
-
If handling the compound as a solid, perform these operations in a fume hood to minimize inhalation of dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During the Reaction:
-
Conduct all reactions within a fume hood.
-
Keep all containers with the compound properly labeled and sealed when not in use.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Properly dispose of all waste materials.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[11][12]
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers suitable for hazardous waste.
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[13][14] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Diagrams
Safe Handling Workflow
Caption: Workflow for handling this compound.
PPE Selection Logic
Caption: Logic for selecting appropriate PPE based on risk assessment.
References
-
UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]
-
WellBefore. (2023, April 5). Best Gloves That Protect Your Hands from Hazardous Chemicals. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]
-
PubMed. (2015, November 7). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Requirement for Unknown Acute Toxicity Statement. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014, April 15). 1910.1200 - Hazard Communication. Retrieved from [Link]
-
CHEMTREC. (2024, June 5). OSHA's Revised Hazard Communication Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2013, January 22). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
ResearchGate. (2025, July 11). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]
-
Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]
-
University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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- 4. downloads.regulations.gov [downloads.regulations.gov]
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- 6. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
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- 9. safety.fsu.edu [safety.fsu.edu]
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- 11. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
